2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ . It blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Molecular Structure Analysis
The molecular structure of PHTPP is represented by the empirical formula C20H11F6N3O . It has a molecular weight of 423.31 . The SMILES string representation isOC(C=C1)=CC=C1C(C(C2=CC=CC=C2)=N3)=C4N3C(C(F)(F)F)=CC(C(F)(F)F)=N4
. Physical and Chemical Properties Analysis
PHTPP is a yellow to orange powder . It is soluble in DMSO, forming a clear solution when warmed . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Estrogen Receptor Ligands
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been investigated as an estrogen receptor ligand with a unique pharmacological profile. It functions as a selective ERβ antagonist, showing potential for studying the biological function of ERβ, with minimal effects on ERα activity (Compton et al., 2004).
Nonsteroidal Anti-inflammatory Drugs
Research has explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. One study found that modifications to the core structure could enhance anti-inflammatory activity without the ulcerogenic effects commonly associated with NSAIDs (Auzzi et al., 1983).
Antimicrobial Agents
A series of this compound derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, making them potential candidates for new antimicrobial drugs (Aggarwal et al., 2014).
Anticancer Potential
The structural derivatives of pyrazolo[1,5-a]pyrimidine have exhibited significant potential in inhibiting the growth of cancer cells, including human lung adenocarcinoma and gastric cancer cell lines, highlighting their potential in cancer research and treatment (Liu et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the body, the other being ERα. These receptors play crucial roles in many biological processes, including the regulation of the cell cycle and apoptosis, immune response, and cardiovascular protection .
Mode of Action
PHTPP acts as a full antagonist of ERβ . It has a 36-fold selectivity for ERβ over ERα, making it a highly selective compound . As an antagonist, PHTPP binds to ERβ and inhibits its activity, preventing the receptor from exerting its effects .
Biochemical Pathways
For instance, it has been found to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Pharmacokinetics
It is soluble in dmso at 5 mg/ml , suggesting that it may have good bioavailability.
Result of Action
PHTPP’s antagonistic action on ERβ has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that PHTPP may have potential therapeutic applications in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to interact with estrogen receptors, specifically ERβ . It acts as a full antagonist with 36-fold selectivity for ERβ over ERα . This compound has been used to distinguish the various activities of the two estrogen receptors .
Cellular Effects
In cellular studies, this compound has been shown to have significant effects on cell growth. For instance, it significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ERβ and acting as an antagonist . This binding interaction inhibits the activity of ERβ, leading to changes in gene expression .
Properties
IUPAC Name |
2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAAKUUJSUKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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